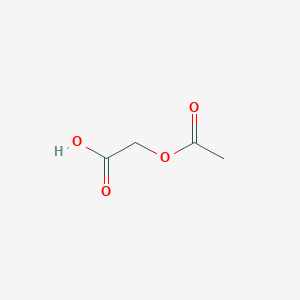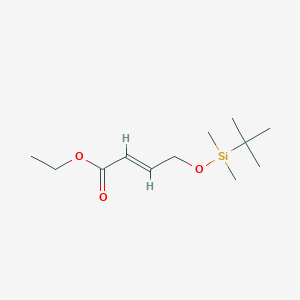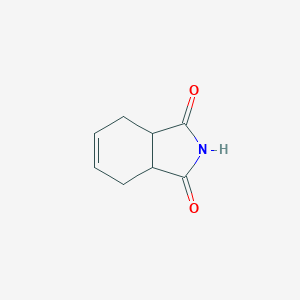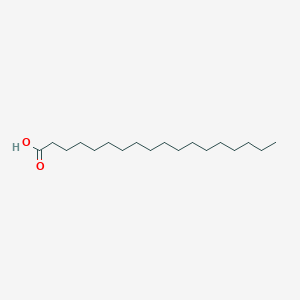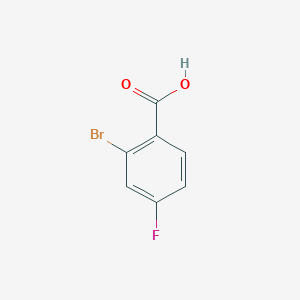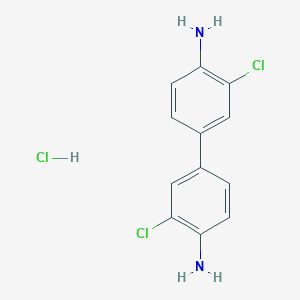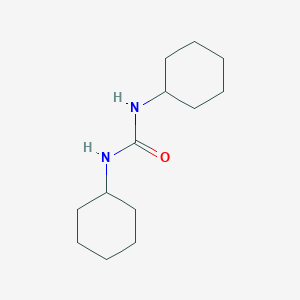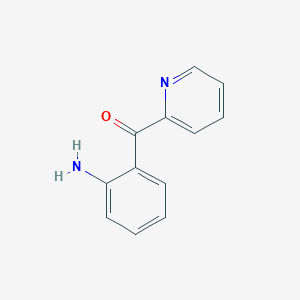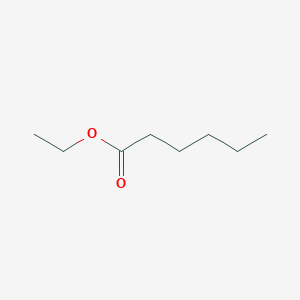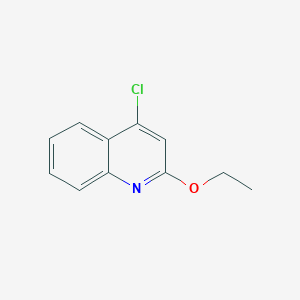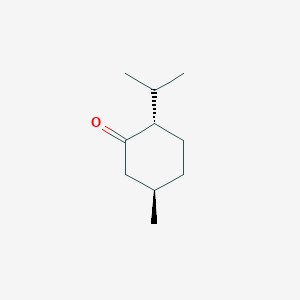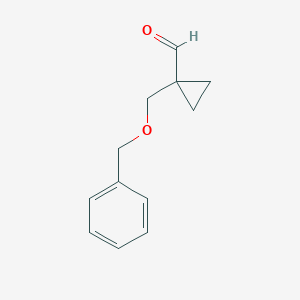
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane carbaldehydes, including compounds similar to 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde, can be achieved through multiple pathways. A notable method involves TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthetic chemistry (Kumar, Dey, & Banerjee, 2018).
Molecular Structure Analysis
The molecular structure of cyclopropane carbaldehydes plays a crucial role in their reactivity and the type of chemical reactions they undergo. The cyclopropane ring introduces strain into the molecule, which can significantly influence its chemical behavior. For example, the photoreduction of cycloalkanecarbaldehydes reveals the impact of the cyclopropane ring on the molecule's reactivity under photochemical conditions (Funke & Cerfontain, 1976).
Chemical Reactions and Properties
Cyclopropane carbaldehydes undergo a variety of chemical reactions, including nucleophilic additions with high stereoselectivity due to their unique structural elements. For instance, the unusual 1,4-chelation-controlled nucleophilic addition to aldehydes showcases the specific reactivity patterns of cyclopropane carbaldehydes (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).
Aplicaciones Científicas De Investigación
-
1H-Indole-3-Carbaldehyde Derivatives
- Application : These derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : The derivatives are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : The use of these derivatives in MCRs has been highlighted in recent applications from 2014 to 2021, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
-
- Application : Used to extend the postharvest storage of Japanese plum (Prunus salicina Lindl. cv. Tegan Blue), which has a short shelf life limiting its export potential .
- Method : The effects of 1.0 μL·L −1 1-MCP and modified atmosphere packaging (MAP), alone or in combination, on quality of mature Japanese plum fruit during storage (0 ± 1 °C and 90% ± 5% relative humidity) were investigated .
- Results : 1-MCP application in combination with MAP after 5 and 7 weeks of storage delayed the fruit ripening by 10 and 8 days in contrast with control fruit, respectively .
-
- Application : Cyclopropenes are readily accessible strained carbocycles that show a diverse range of reactivities .
- Method : This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
- Results : The transformations of cyclopropenes have attracted the attention of organic chemists for decades .
-
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride
- Application : This compound is likely used as a reagent in organic synthesis, although specific applications are not detailed .
- Method : The exact methods of application or experimental procedures would depend on the specific synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis, but the use of this compound likely facilitates the formation of certain chemical structures .
Safety And Hazards
Specific safety and hazard information for 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is not provided in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Direcciones Futuras
The future directions of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of Montelukast, ongoing research into improving the synthesis and effectiveness of Montelukast may involve this compound1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Propiedades
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZJJITMLCYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


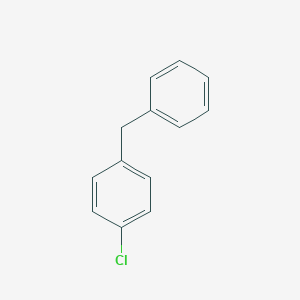
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
